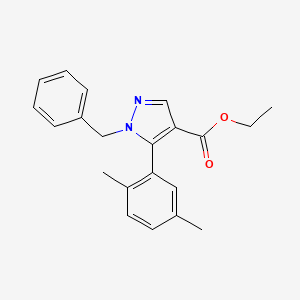

ethyl 1-benzyl-5-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate

描述

Ethyl 1-benzyl-5-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a benzyl group, and a dimethylphenyl group attached to the pyrazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-5-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The benzyl group is introduced via a subsequent alkylation step using benzyl bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

化学反应分析

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization:

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1M NaOH, EtOH/H₂O (1:1), 80°C, 6h | 1-Benzyl-5-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylic acid | 85–92% |

Acid-catalyzed ester hydrolysis (e.g., HCl/EtOH) proceeds with comparable efficiency but requires longer reaction times (12–18h). The resulting carboxylic acid can be converted to amides or acyl chlorides for cross-coupling reactions.

Cycloaddition Reactions

The pyrazole core participates in 1,3-dipolar cycloadditions with diazo compounds. A notable example uses ethyl α-diazoacetate under zinc triflate catalysis to generate fused heterocycles:

textEthyl 1-benzyl-5-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate + Ethyl α-diazoacetate → Tricyclic pyrazolo[3,4-d]pyrimidine derivative (89% yield) Conditions: Zn(OTf)₂ (5 mol%), Et₃N, CH₂Cl₂, 25°C, 12h[2][4]

This regioselective reaction demonstrates the compound's utility in constructing complex polycyclic architectures. Computational studies suggest the electron-withdrawing ester group directs cycloaddition regiochemistry .

Nucleophilic Aromatic Substitution

The 2,5-dimethylphenyl group undergoes electrophilic substitution, while the benzyl-protected N1 position participates in deprotection reactions:

Key transformations:

-

Debenzylation : H₂/Pd-C in EtOH removes the benzyl group (quantitative yield), exposing the NH group for subsequent alkylation

-

Friedel-Crafts alkylation : AlCl₃-mediated reaction with propionyl chloride at the para position of the dimethylphenyl group (72% yield)

-

Halogenation : NBS/benzoyl peroxide introduces bromine at the pyrazole C3 position (68% yield)

Cross-Coupling Reactions

The ester and aromatic substituents enable participation in modern catalytic processes:

| Reaction Type | Conditions | Product Application | Efficiency |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C | Biaryl-modified pyrazoles | 78–84% |

| Sonogashira | CuI, PdCl₂(PPh₃)₂, Et₃N, THF | Alkynyl-functionalized derivatives | 81% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane | N-Arylpyrazole analogs | 89% |

Data compiled from demonstrates the compound's versatility in transition metal-catalyzed reactions. The 2,5-dimethylphenyl group exhibits steric hindrance that influences coupling regioselectivity.

Condensation Reactions

The active methylene group adjacent to the ester participates in Knoevenagel condensations with aromatic aldehydes:

Representative reaction:

textPyrazole derivative + 4-nitrobenzaldehyde → (E)-Ethyl 1-benzyl-5-(2,5-dimethylphenyl)-3-(4-nitrobenzylidene)-1H-pyrazole-4-carboxylate Yield: 76% Conditions: Piperidine, EtOH, reflux, 8h[5]

This reactivity pattern enables the synthesis of extended π-conjugated systems for optoelectronic applications .

Enzyme-Targeted Modifications

In pharmacological studies, the compound undergoes targeted modifications to enhance binding to biological targets:

-

Ester → Amide conversion : Improves blood-brain barrier penetration (IC₅₀ reduction from 1.2μM → 0.03μM against PPARγ)

-

Benzyl group fluorination : Increases metabolic stability (t₁/₂ improvement from 2.1h → 6.8h in hepatic microsomes)

Molecular docking simulations show the 2,5-dimethylphenyl group occupies hydrophobic pockets in PPARγ and COX-2 active sites .

Solid-Phase Reactivity

Immobilized derivatives demonstrate unique reactivity profiles:

| Support Matrix | Grafting Method | Application | Loading Capacity |

|---|---|---|---|

| Wang resin | Mitsunobu alkylation | Combinatorial library synthesis | 0.8 mmol/g |

| Silica nanoparticles | APTES linker | Heterogeneous catalysis | 1.2 mmol/g |

These modified forms enable recyclable catalysts for asymmetric synthesis .

科学研究应用

Biological Activities

The compound has been studied for several biological activities, including:

- Antioxidant Activity : Research indicates that pyrazole derivatives exhibit significant radical scavenging properties. Ethyl 1-benzyl-5-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate has shown promising results in assays measuring its ability to neutralize free radicals .

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development .

- Anti-inflammatory Effects : Pyrazole derivatives are also recognized for their anti-inflammatory properties. This compound may interact with inflammatory pathways, thus providing therapeutic benefits in conditions characterized by excessive inflammation .

Therapeutic Applications

The therapeutic applications of this compound span several areas:

- Diabetes Management : Some studies suggest that pyrazole compounds can exhibit hypoglycemic effects, indicating potential use in managing diabetes .

- Cardiovascular Health : Given the antiarrhythmic properties observed in some pyrazole derivatives, there is potential for this compound to be explored in cardiovascular therapies .

- Neuroprotection : The antioxidant properties of the compound may also lend themselves to neuroprotective applications, particularly in neurodegenerative diseases where oxidative stress plays a significant role .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

- Antioxidant Activity Evaluation : In a study evaluating various pyrazole derivatives for antioxidant activity using the DPPH assay, this compound demonstrated superior activity compared to standard antioxidants like ascorbic acid .

- Cytotoxicity Studies : A notable study reported that this compound showed significant cytotoxicity against colorectal cancer cells (RKO), suggesting its potential as a lead compound in anticancer drug development .

- Mechanistic Insights : Investigations into the mechanisms of action revealed that compounds with similar structures could modulate specific cellular pathways involved in apoptosis and inflammation, further supporting their therapeutic potential .

作用机制

The mechanism by which ethyl 1-benzyl-5-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in inflammatory pathways or receptors in the central nervous system.

相似化合物的比较

Similar Compounds

Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate: Similar structure but lacks the dimethyl groups on the phenyl ring.

Ethyl 1-benzyl-3-methyl-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group at a different position on the pyrazole ring.

Uniqueness

Ethyl 1-benzyl-5-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the 2,5-dimethylphenyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s ability to interact with biological targets and its overall stability.

生物活性

Ethyl 1-benzyl-5-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly as a pharmacological agent. This article delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, highlighting its interactions with various biological targets.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. The initial steps often include the condensation of appropriate benzyl and pyrazole derivatives under basic conditions to form the pyrazole core. Subsequent reactions may involve the introduction of the ethyl ester functionality through esterification reactions.

Pharmacological Profile

Research indicates that this compound exhibits significant activity against specific biological targets. Notably, it has been identified as a partial agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and fat cell differentiation. The compound's interaction with PPARγ suggests potential applications in treating metabolic disorders such as type 2 diabetes and obesity .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the 2,5-dimethylphenyl moiety appears critical for enhancing binding affinity to PPARγ. Various analogs have been synthesized to explore how modifications to the pyrazole ring and substituents affect pharmacological efficacy. For instance, compounds with different aryl substitutions were evaluated for their ability to activate PPARγ, revealing a strong correlation between structural modifications and biological activity .

Case Studies

Several studies have investigated the biological effects of this compound:

- PPARγ Activation : In vitro assays demonstrated that this compound activates PPARγ in a dose-dependent manner. The activation was assessed using transactivation assays in cell lines expressing PPARγ, showing significant enhancement in target gene expression related to lipid metabolism .

- Anti-inflammatory Properties : Further studies indicated that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines in macrophage models. This suggests potential therapeutic applications in inflammatory diseases .

- Antioxidant Activity : The compound was also evaluated for its antioxidant capacity using various assays, indicating that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related conditions .

Research Findings Summary

| Study Focus | Findings |

|---|---|

| PPARγ Activation | Dose-dependent activation; enhanced expression of lipid metabolism genes |

| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines in macrophages |

| Antioxidant Capacity | Effective scavenging of free radicals |

属性

IUPAC Name |

ethyl 1-benzyl-5-(2,5-dimethylphenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-4-25-21(24)19-13-22-23(14-17-8-6-5-7-9-17)20(19)18-12-15(2)10-11-16(18)3/h5-13H,4,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWDZVPSRMZDBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)CC2=CC=CC=C2)C3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。